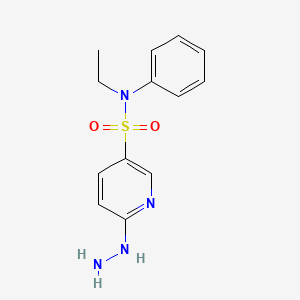

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide

Übersicht

Beschreibung

“N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide” is a chemical compound with the CAS Number: 627841-55-8 . It has a molecular weight of 292.36 . The compound is typically stored at room temperature and is available in powder form .

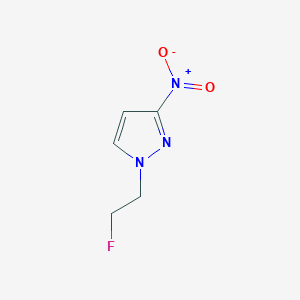

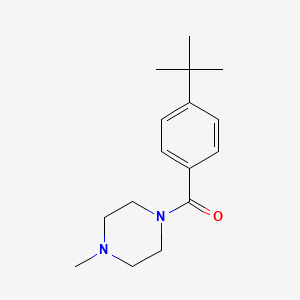

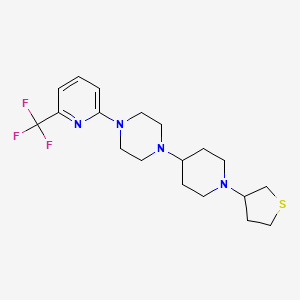

Molecular Structure Analysis

The InChI Code for “N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide” is1S/C13H16N4O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(16-14)15-10-12/h3-10H,2,14H2,1H3,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide” is a solid substance that is stored at room temperature . It has a melting point of 140° C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

One of the primary applications of sulfonamide derivatives, including structures similar to N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide, is in the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. For instance, the one-pot synthesis method has been developed for the production of imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, highlighting the role of sulfonamides in creating biologically active heterocycles (Rozentsveig et al., 2013).

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds indicates that sulfonamide compounds can serve as potent antimicrobial agents against a variety of bacteria and fungi, providing a pathway for the development of new antibiotics (Sarvaiya et al., 2019).

Antibacterial Agents

The quest for new antibacterial agents has led to the exploration of sulfonamide derivatives for their efficacy against bacterial infections. Studies show the synthesis of novel heterocyclic compounds containing a sulfonamido moiety that exhibit significant antibacterial activities, thus contributing to the development of new antibacterial drugs (Azab et al., 2013).

Enzyme Inhibition

Sulfonamides, through their structural versatility, have been identified as potent inhibitors of various enzymes, including carbonic anhydrases. This inhibition capability makes them valuable in the treatment of diseases where enzyme activity is dysregulated. Research on thiazoles and thiadiazoles incorporating sulfonamide groups as dihydrofolate reductase (DHFR) inhibitors exemplifies their potential in therapeutic applications, particularly in cancer treatment (Riyadh et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(16-14)15-10-12/h3-10H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUBMCBPPGZPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328123 | |

| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

CAS RN |

627841-55-8 | |

| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)

![4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B2800922.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B2800925.png)